molecular formula C13H14N2O2 B7872767 3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid

3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B7872767
M. Wt: 230.26 g/mol
InChI Key: KVWPFPGTUWPYFC-UHFFFAOYSA-N
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Description

3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Propyl-1H-pyrazol-4-yl)benzoic acid is unique due to the presence of the propyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity compared to its phenyl-substituted counterparts. This structural variation can lead to different interactions with molecular targets and potentially novel applications in various fields.

Properties

IUPAC Name

3-(1-propylpyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-6-15-9-12(8-14-15)10-4-3-5-11(7-10)13(16)17/h3-5,7-9H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWPFPGTUWPYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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